molecular formula C15H22N2O B3853658 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol

Cat. No.: B3853658
M. Wt: 246.35 g/mol
InChI Key: VKGICTQTAFLIMI-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with an indane moiety and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The indane moiety is then coupled with piperazine through a nucleophilic substitution reaction, often using a halogenated indane derivative and piperazine.

    Introduction of the Ethanol Group: The final step involves the reaction of the piperazine-indane intermediate with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The indane moiety can be reduced to form a fully saturated indane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are often employed.

Major Products Formed

    Oxidation: Formation of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]acetaldehyde or 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]acetic acid.

    Reduction: Formation of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethane.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indane moiety may contribute to its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The ethanol group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]propane: Similar structure but with a propane group instead of ethanol.

Uniqueness

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and potential biological activity. The combination of the indane moiety and piperazine ring also contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-10-9-16-5-7-17(8-6-16)15-11-13-3-1-2-4-14(13)12-15/h1-4,15,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGICTQTAFLIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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